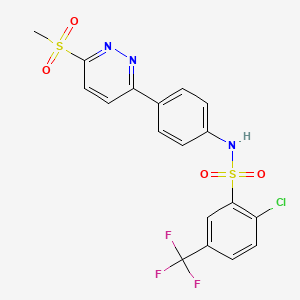
2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H13ClF3N3O4S2 and its molecular weight is 491.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H16ClF3N2O2S
- Molecular Weight : 426.85 g/mol
- Key Functional Groups :
- Sulfonamide group
- Trifluoromethyl group
- Pyridazine moiety
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- PPARγ Agonism : The compound has been identified as a partial agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation. Activation of PPARγ has implications in the treatment of metabolic disorders and type 2 diabetes .
- Inhibition of Tumor Growth : Studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The presence of the sulfonamide group enhances its ability to interact with enzymes involved in cancer cell signaling pathways .
Biological Activity Data
Case Studies and Research Findings
- PPARγ Binding Studies :
- Anticancer Efficacy :
- Pharmacogenomics Insights :
Discussion
The biological activity of this compound suggests a multifaceted role in metabolic regulation and cancer therapy. Its ability to act as a PPARγ agonist positions it as a candidate for treating metabolic syndromes, while its anticancer properties warrant further exploration in oncology.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that the sulfonamide group enhances its efficacy against certain cancer cell lines. For instance:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structure allows for interactions with bacterial enzymes, potentially inhibiting their function.
- Case Study 2 : In vitro tests revealed that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Herbicidal Activity
Research into the herbicidal properties of this compound has yielded promising results. The trifluoromethyl group is known to enhance biological activity.
- Data Table 1: Herbicidal Efficacy
| Compound | Target Species | Efficacy (g/ha) | Reference |
|---|---|---|---|
| 2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide | Amaranthus retroflexus | 50 | |
| This compound | Chenopodium album | 30 |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in both medicine and agriculture. Toxicity studies indicate that while it exhibits bioactivity, its safety margins are acceptable for further development.
Propriétés
IUPAC Name |
2-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O4S2/c1-30(26,27)17-9-8-15(23-24-17)11-2-5-13(6-3-11)25-31(28,29)16-10-12(18(20,21)22)4-7-14(16)19/h2-10,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZAIIIAEIEMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













